4-(Benzylideneamino)benzene-1,3-diol
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Overview
Description
4-(Benzylideneamino)benzene-1,3-diol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylideneamino)benzene-1,3-diol typically involves the condensation reaction between 4-aminophenol and benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts such as acids or bases can also enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylideneamino)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the Schiff base can lead to the formation of the corresponding amine.
Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-(Benzylideneamino)benzene-1,3-diol has a wide range of applications in scientific research:
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The biological activities of 4-(Benzylideneamino)benzene-1,3-diol are primarily attributed to its ability to interact with various molecular targets. The compound can chelate metal ions, which enhances its antioxidant properties. It can also interact with bacterial cell membranes, leading to increased permeability and cell death. In cancer cells, the compound induces apoptosis by activating caspase enzymes and disrupting mitochondrial function .
Comparison with Similar Compounds
4-(Benzylideneamino)benzene-1,3-diol can be compared with other similar compounds such as:
Catechol (1,2-dihydroxybenzene): Known for its antioxidant properties but lacks the Schiff base functionality.
Resorcinol (1,3-dihydroxybenzene): Similar hydroxyl group arrangement but does not have the benzylideneamino group.
Hydroquinone (1,4-dihydroxybenzene): Used in skin-lightening products but differs in the position of hydroxyl groups and lacks the Schiff base structure.
The unique combination of the Schiff base and dihydroxybenzene structure in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11NO2 |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-(benzylideneamino)benzene-1,3-diol |
InChI |
InChI=1S/C13H11NO2/c15-11-6-7-12(13(16)8-11)14-9-10-4-2-1-3-5-10/h1-9,15-16H |
InChI Key |
QSJGHNVISLATCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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